2-Chloro-5-methyl-3-(methylthio)pyridine
Description
2-Chloro-5-methyl-3-(methylthio)pyridine is a pyridine derivative characterized by a chloro group at position 2, a methyl group at position 5, and a methylthio (-SCH₃) substituent at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (chloro) and electron-donating (methylthio) groups. Its molecular formula is C₈H₈ClNS, with a molecular weight of 185.67 g/mol .
Properties
IUPAC Name |
2-chloro-5-methyl-3-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZANLIFQMUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-5-methyl-3-(methylthio)pyridine can be achieved through several routes. One common method involves the reaction of 2-chloro-5-methylpyridine with a methylthiolating agent under specific conditions. Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Chemical Reactions Analysis
2-Chloro-5-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methylthio group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Chloro-5-methyl-3-(methylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-3-(methylthio)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following pyridine derivatives share structural similarities with 2-chloro-5-methyl-3-(methylthio)pyridine, differing primarily in substituent groups at positions 2, 3, or 5:
2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine
- Structure : Chloro (position 2), methyl (position 5), and trimethylsilyl-ethynyl (position 3).
- Molecular Formula : C₁₁H₁₄ClNSi
- Molecular Weight : 223.77 g/mol
- This compound is commercially available at $400–$4,800 per gram .
2-Fluoro-5-(methylthio)pyridine
- Structure : Fluoro (position 2), methylthio (position 5).
- Molecular Formula : C₆H₆FNS
- Molecular Weight : 159.18 g/mol
- Key Differences : Replacement of chloro with fluoro enhances electronegativity, improving stability against hydrolysis but reducing leaving-group ability in substitution reactions. This compound is used as a pharmaceutical intermediate .
2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine
- Structure : Chloro (position 2), trifluoromethyl (-CF₃, position 3), methylthio (position 5).
- Molecular Formula : C₈H₅ClF₃NS
- Molecular Weight : 253.64 g/mol
- Key Differences : The trifluoromethyl group at position 3 is strongly electron-withdrawing, which may alter electronic distribution and increase resistance to oxidation compared to the methylthio group .
2-Chloro-5-(3-thienyl)pyridine
- Structure : Chloro (position 2), thienyl (position 5).
- Molecular Formula : C₉H₅ClNS
- Molecular Weight : 195.66 g/mol
- Key Differences : The thienyl group introduces a heteroaromatic ring, enhancing π-π stacking interactions in drug-receptor binding. This compound has a purity of 97% and is used in materials science .
Physicochemical Properties and Reactivity
Reactivity Insights :
- Electron-Donating vs. Withdrawing Groups : Methylthio (-SCH₃) at position 3 in the target compound enhances nucleophilicity at adjacent positions, while chloro at position 2 directs electrophilic substitution to position 4 or 6 .
- Halogen Effects : Iodo substituents (e.g., 2-Chloro-5-iodopyridine) increase molecular weight and polarizability, favoring halogen bonding in medicinal chemistry .
Biological Activity
2-Chloro-5-methyl-3-(methylthio)pyridine (CAS No. 1823926-25-5) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chlorine atom and a methylthio group, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of 2-Chloro-5-methyl-3-(methylthio)pyridine, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 2-Chloro-5-methyl-3-(methylthio)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chlorine atom may enhance the compound's reactivity, while the methylthio group can increase lipophilicity, facilitating cellular uptake.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit various enzymes by forming covalent bonds with nucleophilic sites, potentially disrupting their normal function.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
Therapeutic Applications
Research has indicated several therapeutic applications for 2-Chloro-5-methyl-3-(methylthio)pyridine:
- Antimicrobial Agents : The compound has shown promise in inhibiting bacterial growth, suggesting potential use in developing new antibiotics.
- Cancer Treatment : Its structural analogs have been investigated for their efficacy in targeting cancer cell proliferation and survival pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development.
Comparative Analysis with Related Compounds
A comparative analysis of 2-Chloro-5-methyl-3-(methylthio)pyridine with other pyridine derivatives reveals insights into its unique properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
